3-(2-(Trifluoromethoxy)phenyl)azetidine
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Overview
Description
3-(2-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)azetidine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)azetidine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-(2-(Trifluoromethoxy)phenyl)methylazetidine hydrochloride
- 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the trifluoromethoxy group. This group imparts increased stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7/h1-4,7,14H,5-6H2 |
InChI Key |
XLLKJUQUGBBTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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